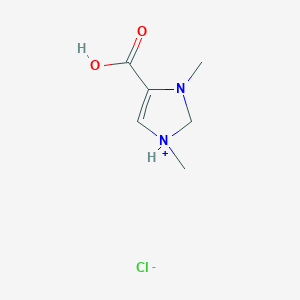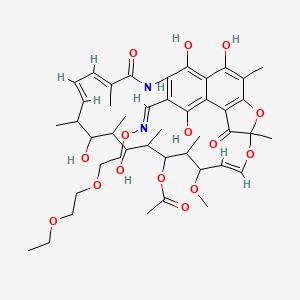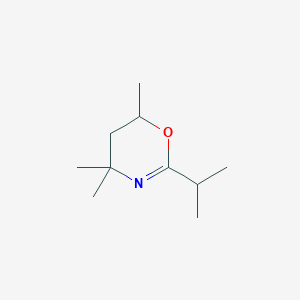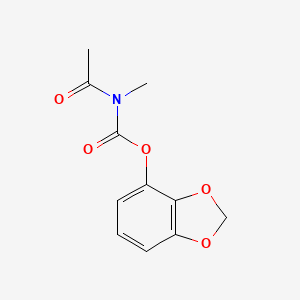
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the reaction of 1,3-dimethylimidazole with chloroacetic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial production methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of ammonium acetate and urotropine in the presence of a suitable solvent .
Analyse Chemischer Reaktionen
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes . These actions contribute to its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazole: Similar in structure but lacks the carboxyl group, making it less versatile in certain chemical reactions.
2-Methylimidazole: Contains a methyl group at the 2-position, which can influence its reactivity and biological activity.
4,5-Dimethylimidazole: Contains additional methyl groups, which can affect its solubility and chemical properties.
Eigenschaften
CAS-Nummer |
51800-07-8 |
|---|---|
Molekularformel |
C6H11ClN2O2 |
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-carboxylic acid;chloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-3-5(6(9)10)8(2)4-7;/h3H,4H2,1-2H3,(H,9,10);1H |
InChI-Schlüssel |
ZLGAAIPJLZHQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CN(C(=C1)C(=O)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)








